![molecular formula C10H13ClN2 B14176644 Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- CAS No. 919079-42-8](/img/structure/B14176644.png)
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a pyrrolidinyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- typically involves the chlorination of pyridine derivatives followed by the introduction of the pyrrolidinyl group. One common method is the reaction of pyridine with chlorine in the presence of a catalyst to form 4-chloropyridine. This intermediate can then be reacted with a pyrrolidinyl derivative under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions to form C-C and C-N bonds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium for coupling reactions
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyrrolidinyl group enhances its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chloropyridine derivatives such as:
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Uniqueness
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and binding affinity compared to other chloropyridine derivatives .
Propiedades
Número CAS |
919079-42-8 |
|---|---|
Fórmula molecular |
C10H13ClN2 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
4-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13ClN2/c1-13-6-2-3-10(13)8-7-12-5-4-9(8)11/h4-5,7,10H,2-3,6H2,1H3/t10-/m0/s1 |
Clave InChI |
SYOVMUHPOYRFAL-JTQLQIEISA-N |
SMILES isomérico |
CN1CCC[C@H]1C2=C(C=CN=C2)Cl |
SMILES canónico |
CN1CCCC1C2=C(C=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
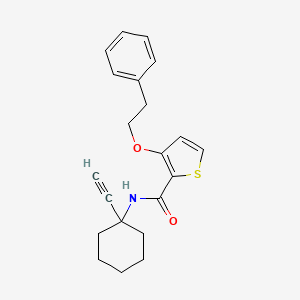
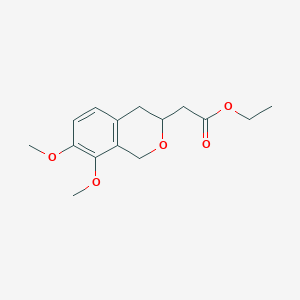
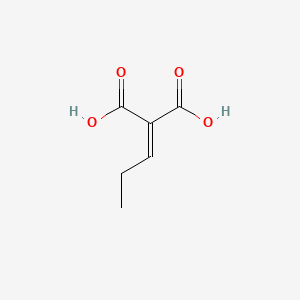
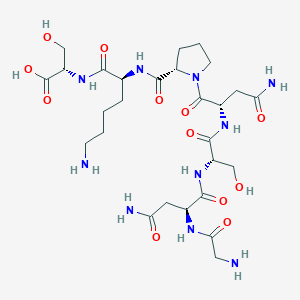
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)

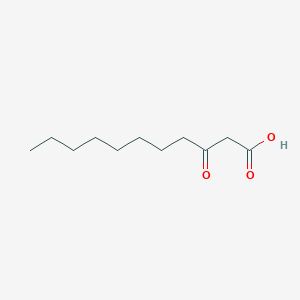
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
silane](/img/structure/B14176625.png)
